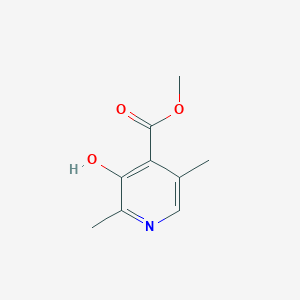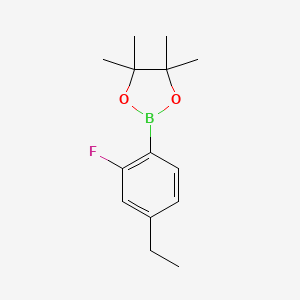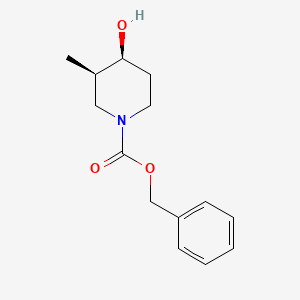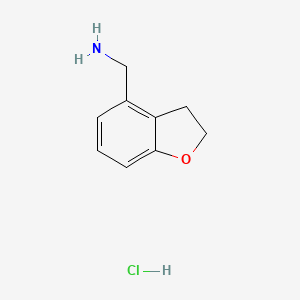![molecular formula C27H26N2O4 B13495378 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate CAS No. 861891-76-1](/img/structure/B13495378.png)
1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring, and a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperazine: This step involves the reaction of piperazine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the benzoic acid moiety: The Fmoc-protected piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The benzoic acid moiety can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Esterification: Alcohols in the presence of a catalyst such as sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Deprotection: Yields the free amine derivative.
Esterification: Produces esters of benzoic acid.
Amidation: Forms amides of benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is widely used in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The piperazine ring and benzoic acid moiety provide stability and facilitate the compound’s incorporation into larger molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]pyrimidine-5-carboxylic acid
- 4-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is unique due to its combination of the Fmoc group, piperazine ring, and benzoic acid moiety. This combination provides both stability and reactivity, making it highly useful in peptide synthesis and other chemical applications.
Eigenschaften
CAS-Nummer |
861891-76-1 |
|---|---|
Molekularformel |
C27H26N2O4 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)20-11-9-19(10-12-20)17-28-13-15-29(16-14-28)27(32)33-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25H,13-18H2,(H,30,31) |
InChI-Schlüssel |
MYABEGSMNVFJPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)

![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)




![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)




![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
